3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Catalog No.
S2942545
CAS No.
897613-60-4
M.F
C19H20F3N3O3S
M. Wt
427.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-...

CAS Number

897613-60-4

Product Name

3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

IUPAC Name

3,4-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide

Molecular Formula

C19H20F3N3O3S

Molecular Weight

427.44

InChI

InChI=1S/C19H20F3N3O3S/c20-15-6-5-14(13-17(15)22)19(26)23-7-12-29(27,28)25-10-8-24(9-11-25)18-4-2-1-3-16(18)21/h1-6,13H,7-12H2,(H,23,26)

InChI Key

MKIUKJKCEYEGQU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F

solubility

not available

3,4-Difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. The compound's molecular formula is C19H20F3N3O3SC_{19}H_{20}F_{3}N_{3}O_{3}S and it has a molecular weight of approximately 427.4 g/mol. The presence of fluorinated aromatic rings, a piperazine moiety, and a sulfonamide group contributes to its distinctive chemical properties and potential biological activities. This compound is primarily used in scientific research, particularly in studies related to medicinal chemistry and pharmacology .

The chemical reactivity of 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The compound may participate in reduction reactions that modify its functional groups, potentially altering its biological activity.
  • Acid-Base Reactions: The amide functionality can engage in acid-base reactions, affecting solubility and bioavailability.

These reactions are essential for the compound's synthesis and modification in drug development processes.

Research indicates that 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibits notable biological activities. It has been studied for:

  • Anticancer Properties: Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Analgesic Activity: Its structure suggests possible interactions with pain pathways, warranting further investigation into its analgesic potential.

These biological activities make the compound a subject of interest for further pharmacological studies.

The synthesis of 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves several steps:

  • Formation of the Piperazine Intermediate:
    • React 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent to form 1-(2-fluorophenyl)piperazine.
  • Introduction of the Sulfonamide Group:
    • Treat the piperazine intermediate with a suitable sulfonyl chloride to form the sulfonamide derivative.
  • Benzamide Formation:
    • React the sulfonamide with an appropriate carboxylic acid derivative to yield the final benzamide product.

This multi-step synthesis allows for precise control over the compound's structure and properties .

3,4-Difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has diverse applications in scientific research:

  • Drug Development: Its unique chemical properties make it a candidate for developing new therapeutic agents.
  • Biological Research: The compound is useful in studying biological pathways and mechanisms due to its potential interactions with various biological targets.
  • Chemical Biology: It serves as a tool for probing cellular processes and understanding disease mechanisms.

Interaction studies involving 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide focus on its binding affinity to various biological targets. These studies may include:

  • Receptor Binding Assays: Evaluating how well the compound binds to specific receptors involved in pain and inflammation.
  • Cell Line Studies: Investigating its effects on cancer cell proliferation and survival.
  • In Vivo Studies: Assessing pharmacokinetics and bioavailability in animal models.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesDifferences
3,4-Difluoro-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamideSimilar piperazine and sulfonamide structureContains chlorine instead of fluorine
3,4-Difluoro-N-(2-(4-(2-methylphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamideSimilar core structureContains a methyl group instead of fluorine
N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)butanamideDifferent core structure but similar piperazine moietyIncludes a thiepin ring

Uniqueness

The unique combination of fluorinated aromatic rings, a piperazine moiety, and a sulfonamide group distinguishes 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide from other compounds. This specific arrangement may confer distinct binding properties and biological activities that are not present in structurally similar compounds .

XLogP3

2.4

Dates

Last modified: 08-17-2023

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